Calpain inhibitor II

Calpain inhibition Protease selectivity Enzyme kinetics

Calpain research often faces reproducibility issues due to off-target effects of less selective inhibitors. ALLM (Calpain inhibitor II) solves this with a defined inhibition profile: calpain I (Ki=120 nM), calpain II (Ki=230 nM), cathepsin B (Ki=100 nM), cathepsin L (Ki=0.6 nM). Unlike ALLN, ALLM induces caspase-dependent apoptosis in leukemia/lymphoma cell lines. Also inhibits SARS-CoV-2 Mpro (IC50=0.97 μM). Bulk quantities available with batch-to-batch consistency.

Molecular Formula C18H33N3O4S
Molecular Weight 0
CAS No. 145757-50-2
Cat. No. B1176585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalpain inhibitor II
CAS145757-50-2
Synonyms(S)-N-ACETYL-L-LEUCYL-N-(1-FORMYL-3-MERCAPTOPROPYL)-L-LEUCINAMIDE
Molecular FormulaC18H33N3O4S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calpain Inhibitor II (ALLM): Cysteine Protease Inhibitor


Calpain inhibitor II, also known as ALLM or N-Acetyl-L-leucyl-L-leucyl-L-methioninal (CAS 145757-50-2), is a synthetic tripeptide aldehyde that functions as a potent, cell-permeable inhibitor of several cysteine proteases [1]. Its primary molecular targets include the ubiquitously expressed calpain I (μ-calpain) and calpain II (m-calpain), as well as the lysosomal cathepsins B and L [2]. As a reversible, active-site-directed inhibitor, ALLM binds covalently to the catalytic cysteine residue of these proteases, effectively blocking their proteolytic activity. This compound is a foundational research tool used extensively to dissect the roles of calpains and cathepsins in diverse cellular processes, including apoptosis, cytoskeletal remodeling, and protein degradation [3].

Calpain Inhibitor II Selectivity and Substitution


The class of calpain inhibitors encompasses a wide array of peptide aldehydes and other small molecules with significantly divergent selectivity profiles. While many compounds share a common nominal target (e.g., 'calpain'), their quantitative potency for specific isoforms (calpain I vs. calpain II) and off-target activity against other cysteine proteases like cathepsins B and L vary by orders of magnitude [1]. This lack of interchangeability is a critical experimental design consideration. For instance, substituting ALLM with a compound like Calpain Inhibitor I (ALLN) will introduce a dramatically different inhibition profile against cathepsin L and the proteasome, potentially confounding interpretation of results . Similarly, using a more selective, but less potent, calpain I inhibitor like (Rac)-Calpain Inhibitor XII will fail to replicate the broad cysteine protease inhibition and specific functional outcomes, such as apoptosis induction, observed with ALLM [2]. Therefore, direct substitution without quantitative validation of the inhibition profile will undermine experimental reproducibility and lead to erroneous conclusions.

Calpain Inhibitor II (ALLM): Key Comparisons


Calpain I and II Inhibitory Potency

Calpain inhibitor II (ALLM) demonstrates a 1.9-fold greater potency for calpain I over calpain II, a selectivity profile that contrasts with several other common inhibitors. For example, the closely related compound Calpain Inhibitor I (ALLN) exhibits only a 1.15-fold difference in potency between the two isoforms, while the more selective (Rac)-Calpain Inhibitor XII shows a 6.3-fold preference for calpain I [1][2]. This differential isoform selectivity can be critical in studies aiming to discern the specific roles of μ-calpain vs. m-calpain.

Calpain inhibition Protease selectivity Enzyme kinetics

NF-κB Pathway and TRAIL Sensitization

Despite their structural and nominal target similarities, Calpain Inhibitor II (ALLM) and Calpain Inhibitor I (ALLN) exhibit a critical functional divergence. Research has demonstrated that, unlike Calpain Inhibitor I, Calpain Inhibitor II cannot inhibit NF-κB activation or sensitize DLD1-TRAIL/R cells to TRAIL-induced apoptosis [1]. This functional discrepancy is not predicted by their Ki values for calpains alone and highlights the importance of compound-specific biological validation. For studies investigating the intersection of calpain activity with NF-κB signaling or TRAIL resistance, this distinction is paramount.

Apoptosis Signal transduction NF-κB pathway Cancer research

Cathepsin B and L Inhibition Potency

Calpain inhibitor II (ALLM) is distinguished by its exceptionally high potency against cathepsins L and B, ranking it as the most potent inhibitor of cathepsin B among the peptide aldehydes [1]. Its Ki for cathepsin L is 0.6 nM, and for cathepsin B is 100 nM. In comparison, Calpain Inhibitor I (ALLN) is approximately 167-fold less potent against cathepsin L (Ki = 500 pM or 0.5 nM) and 1.5-fold less potent against cathepsin B (Ki = 150 nM) . For experiments where off-target inhibition of cathepsins could be a confounding factor—or conversely, where their inhibition is desired—this potency difference is a critical selection criterion.

Cathepsin inhibition Lysosomal proteases Protease inhibitor panel

Calpain Inhibitor II (ALLM) Key Applications


Isoform-Specific Roles of Calpains

Researchers investigating the distinct biological functions of μ-calpain (calpain I) and m-calpain (calpain II) can utilize ALLM's differential potency profile (Ki of 120 nM for calpain I vs. 230 nM for calpain II [1]). This property, when used in a panel with other inhibitors like (Rac)-Calpain Inhibitor XII (which has a higher 6.3-fold selectivity for calpain I [2]), helps attribute cellular phenotypes to a specific calpain isoform.

Caspase-Dependent Apoptosis in Leukemia and Lymphoma

ALLM has been validated to induce caspase-dependent apoptosis in human acute lymphoblastic leukemia (ALL) and non-Hodgkin's lymphoma (NHL) cell lines, including ALL-1, RS4;11, JURKAT, RAMOS, and DAUDI [3]. This is a key application where the functional outcome is specific to ALLM and cannot be replicated by Calpain Inhibitor I (ALLN), which instead sensitizes cells to TRAIL [4]. Therefore, ALLM is the compound of choice for studies focusing on this specific apoptotic mechanism.

Calpain and Cathepsin Co-Inhibition for Neurodegeneration and Ischemia

In models of traumatic neural injury or ischemia, where the combined activity of calpains and lysosomal cathepsins contributes to neuronal damage, ALLM's potent inhibition of both classes of proteases (Calpain I/II, Cathepsin B/L [1]) makes it a valuable tool. In silico molecular dynamics and docking studies have also ranked ALLM among the more potent calpain inhibitors in terms of its energetic binding profile, further supporting its use in preclinical neuroscience research [5].

Viral Protease Inhibition in Antiviral Research

Calpain inhibitor II has demonstrated inhibitory activity against the SARS-CoV-2 main protease (Mpro) with an IC50 value of 0.97 μM [6]. While not its primary application, this validated activity positions ALLM as a useful chemical probe for investigating the role of cysteine proteases in viral replication and for screening potential antiviral compounds.

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